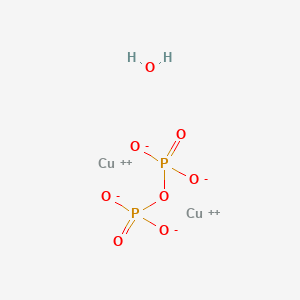

Cupric pyrophosphate monohydrate

Beschreibung

Eigenschaften

IUPAC Name |

dicopper;phosphonato phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cu.H4O7P2.H2O/c;;1-8(2,3)7-9(4,5)6;/h;;(H2,1,2,3)(H2,4,5,6);1H2/q2*+2;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZSJEBZWADSIY-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu2H2O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304671-71-4, 16570-28-8 | |

| Record name | Cupric pyrophosphate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304671714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicopper pyrophosphate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC PYROPHOSPHATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I670VVK7CO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Structural Analysis of Copper(II) Pyrophosphate Hydrates

This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind the crystal structure analysis of copper(II) pyrophosphate hydrates. It is designed for researchers, materials scientists, and professionals in drug development who require a deep understanding of the structural characterization of coordination compounds. We will move beyond rote protocols to explore the causal links between experimental choices, data interpretation, and the resulting structural insights, using the well-documented copper(II) pyrophosphate dihydrate as a primary case study.

Part 1: The Significance of Copper Pyrophosphate Systems

Copper(II) pyrophosphate (Cu₂P₂O₇) and its hydrated variants are more than mere chemical curiosities. These materials have garnered significant interest for a range of applications, including catalysis, energy storage, and as components in advanced materials.[1] The arrangement of copper ions, the geometry of the pyrophosphate backbone, and the presence of water molecules all dictate the compound's electronic, magnetic, and reactive properties.[1]

A definitive understanding of the three-dimensional crystal structure is therefore not an academic exercise; it is the fundamental blueprint required to understand and engineer these properties. The analysis typically reveals several key forms:

-

Hydrated Species (Cu₂P₂O₇·nH₂O): Often the initial products of aqueous synthesis, where water molecules are integral to the crystal lattice. The level of hydration (n) is critical.

-

Anhydrous Polymorphs (α- and β-Cu₂P₂O₇): Formed upon thermal treatment of the hydrated precursors. These phases possess distinct structures and properties, with a reversible phase transition occurring between the low-temperature α-form and the high-temperature β-form.[1]

This guide will focus on the analytical journey from a newly synthesized hydrated crystal to a fully refined structure, elucidating the properties encoded within.

Part 2: Synthesis and Crystal Growth: The Foundation of Structural Analysis

The quality of any crystal structure analysis is fundamentally limited by the quality of the crystal itself. While powder X-ray diffraction (PXRD) is invaluable for identifying crystalline phases from a bulk sample[2], only single-crystal X-ray diffraction (SC-XRD) can provide the unambiguous atomic-level detail of a complex structure.

Causality in Synthesis: Why Method Matters

The primary goal of synthesis for SC-XRD is not bulk yield, but the growth of well-ordered, single crystals of appropriate size (typically 0.1-0.3 mm). Aqueous precipitation is a common route, often involving the reaction of a soluble copper salt like copper(II) nitrate with an alkali metal pyrophosphate.[3]

Field Insight: A critical challenge in this system is that initial precipitates are often amorphous or microcrystalline, rendering them unsuitable for SC-XRD.[2][3] Researchers have observed that the as-prepared sample may yield an ambiguous X-ray diffraction pattern.[2] Thermal treatment (annealing) is frequently required to induce crystallization. However, this same thermal treatment can cause dehydration, leading to the formation of different crystalline phases.[3] Therefore, controlling the temperature and environment during synthesis and crystallization is paramount to isolating the desired hydrated species.

Experimental Protocol: Aqueous Precipitation of a Hydrated Copper Pyrophosphate Precursor

This protocol provides a representative method for synthesizing a crystalline copper pyrophosphate product.

-

Reagent Preparation: Prepare separate aqueous solutions of copper(II) sulfate (e.g., 0.68 M) and a mixture of sodium citrate and sodium carbonate (e.g., 0.74 M and 1.2 M, respectively).[4] The citrate acts as a complexing agent to control the precipitation rate, while the carbonate helps maintain pH.

-

Mixing: Slowly add the sodium citrate/carbonate solution to the copper sulfate solution with vigorous stirring. A precipitate will form.

-

Controlled Digestion: Maintain the mixture in a water bath at a controlled temperature (e.g., 80°C) for a set period (e.g., 2 hours).[4] This "digestion" step is crucial. It allows for the dissolution of small, imperfect crystallites and the growth of larger, more ordered crystals (a process known as Ostwald ripening).

-

Isolation and Washing: After cooling, the precipitate is isolated by filtration. It must be washed thoroughly with deionized water to remove soluble impurities, followed by a solvent like ethanol to aid in drying.[4]

-

Drying: Dry the product under vacuum at a mild temperature (e.g., 60°C) to remove the washing solvent without driving off the structural water molecules.[4] The resulting powder can then be examined under a microscope to identify single crystals suitable for SC-XRD.

Part 3: Core Methodology: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise arrangement of atoms in a crystalline solid. The workflow is a self-validating system where the quality of the data and the final refined model are continuously assessed by statistical metrics.

Workflow for Crystal Structure Determination

Caption: Workflow for single-crystal X-ray diffraction analysis.

-

Step 1: Crystal Selection and Mounting: A suitable crystal—free of cracks and inclusions—is mounted on a glass fiber or loop and placed in the X-ray beam of a diffractometer.

-

Step 2: Data Collection: The crystal is rotated in the beam, and thousands of diffraction spots are collected at various orientations. The positions and intensities of these spots contain the structural information.

-

Step 3: Data Processing: The raw data is processed to yield a list of unique reflections and their intensities. Software is used to determine the unit cell dimensions and the crystal system. At this stage, the space group is determined, which describes the symmetry elements within the crystal.

-

Step 4: Structure Solution and Refinement: This is the most complex step. The "phase problem" is solved using computational methods to generate an initial electron density map. Atoms are assigned to the high-density regions, and this initial model is refined against the experimental data using least-squares algorithms until the calculated and observed diffraction patterns match as closely as possible.

Part 4: Case Study: Structural Analysis of Cu₂P₂O₇·2H₂O

While the monohydrate is a potential species, detailed crystallographic data is readily available for the dihydrate, Cu₂P₂O₇·2H₂O, which serves as an excellent and relevant case study. Its structure has been determined and analyzed using first-principle calculations based on experimental results.[5][6]

Crystallographic Data Summary

The structural parameters provide the fundamental framework of the crystal lattice.

| Parameter | Value | Source |

| Chemical Formula | Cu₂P₂O₇·2H₂O | [5] |

| Crystal System | Monoclinic | [5] |

| Space Group | P2₁/n | [5] |

| Molecules per Unit Cell (Z) | 4 | [5] |

Table 1: Key Crystallographic Data for Copper(II) Pyrophosphate Dihydrate.

Structural Insights

-

Copper(II) Coordination Environment: The Cu²⁺ ions are central to the structure's connectivity. They are coordinated by oxygen atoms from both the pyrophosphate anions and the water molecules.[7] This creates a network of coordination polyhedra—typically distorted octahedra or square pyramids, which is common for Cu(II) due to Jahn-Teller effects.[8] The precise coordination geometry dictates the electronic and magnetic properties of the material.

-

Pyrophosphate Anion Conformation: The [P₂O₇]⁴⁻ anion consists of two PO₄ tetrahedra sharing a bridging oxygen atom.[1] The P-O-P bond angle and the rotational conformation of the two tetrahedra are key structural descriptors. In the solid state, this conformation is not free but is dictated by the packing forces and coordination requirements of the copper ions.

-

Role of Water Molecules: The water molecules are not mere passengers in the lattice. They fulfill two critical roles:

-

Coordination: They directly bond to the Cu²⁺ ions, completing their coordination spheres.[5]

-

Hydrogen Bonding: They act as hydrogen bond donors and acceptors, creating a secondary network of interactions that links the primary copper-pyrophosphate framework and adds significant stability to the overall crystal structure.[9]

-

Visualization of the Copper Coordination Sphere

Caption: Simplified coordination of a Cu²⁺ ion by oxygen atoms.

Part 5: Thermal Analysis and Transition to Anhydrous Phases

A comprehensive analysis requires understanding the material's behavior under thermal stress. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential companion techniques to XRD.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. For a hydrated crystal, TGA can precisely quantify the number of water molecules by identifying the mass loss steps corresponding to dehydration. This is a crucial validation step to confirm the formula determined by XRD.

-

Powder X-ray Diffraction (PXRD): While SC-XRD is for structure solution, PXRD is ideal for phase identification and monitoring phase transitions.[2] By taking PXRD patterns of a sample after heating it to different temperatures (as determined from TGA/DSC), one can identify the formation of the anhydrous α- and β-Cu₂P₂O₇ phases.[3] Studies have shown that heating hydrated copper phosphate precursors to 600°C results in the formation of anhydrous copper pyrophosphate.[2][3]

The transition from the hydrated form to the α-phase and subsequently to the β-phase involves significant structural rearrangement. The β-phase is characterized by a disordered arrangement of the bridging oxygen atom in the pyrophosphate group, a feature that can be identified through careful analysis of diffraction data.[10]

Conclusion

The crystal structure analysis of cupric pyrophosphate monohydrate, or any related hydrate, is a multi-faceted process that integrates synthesis, advanced diffraction techniques, and thermal analysis. The narrative is one of progressive refinement: from an amorphous precipitate to a well-defined single crystal, and from a raw diffraction pattern to a validated atomic model. This detailed structural knowledge is the indispensable foundation upon which our understanding of the material's chemical and physical properties is built, enabling its rational design for future applications.

References

-

Poudyal Kharel, A. (2025). Copper Phosphate Crystalline Phases in X-ray Diffraction. Journal of Chemical and Pharmaceutical Research, 17(1), 01-06. [Link]

-

Laskowska, M., et al. (2022). Structure and Properties of Copper Pyrophosphate by First-Principle Calculations. Materials, 15(19), 6894. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2025). Copper Phosphate Crystalline Phases in X-ray Diffraction. JOCPR, 17(2), 230. [Link]

-

Wikipedia. (n.d.). Copper(II) phosphate. [Link]

-

Watters, J. I., & Loughran, E. D. (1953). Spectrophotometric Investigation of a Mixed Complex Ion Formed by Copper (II) Ion with Pyrophosphate Ion and Ethylenediamine. Journal of the American Chemical Society, 75(20), 4819–4824. [Link]

-

ResearchGate. (n.d.). X-ray diffraction of the pyrophosphate samples Ca-Cu, Ba-Cu, Zn-Cu. [Link]

-

MDPI. (n.d.). Structure and Properties of Copper Pyrophosphate by First-Principle Calculations. [Link]

-

El Ammari, L., et al. (2015). Crystal structure of magnesium copper(II) bis[orthophosphate(V)] monohydrate. Acta Crystallographica Section E, 71(Pt 1), 1-4. [Link]

-

ResearchGate. (n.d.). Structure and phase transitions in Cu2P2O7. [Link]

-

Piekarz, P., et al. (2023). Ab initio study of the structural phase transition in Cu2P2O7. arXiv preprint arXiv:2310.16553. [Link]

-

Sui, Y., et al. (2010). Low Temperature Synthesis of Cu2O Crystals: Shape Evolution and Growth Mechanism. Crystal Growth & Design, 10(1), 99-106. [Link]

-

ResearchGate. (n.d.). X-ray diffraction of Cu(II)/NP. [Link]

-

ResearchGate. (n.d.). X-ray diffraction patterns recorded for the different concentrations of Sr2+ and Cu2+ co-substituted b-Ca3(PO4)2 after heat treatment at 1000 C. [Link]

-

Nishiyama, H., et al. (2023). Mechanism of Negative Thermal Expansion in Monoclinic Cu2P2O7 from First Principles. The Journal of Physical Chemistry C, 127(51), 25687–25694. [Link]

-

ResearchGate. (n.d.). (a) Crystal structure of Cu2P2O7(H2O)2. The orange, blue, red, and navy... [Link]

-

PMD Chemicals. (n.d.). RS78 Pyrophosphate Copper. [Link]

-

Aliyeva, F., et al. (2019). SPECTROPHOTOMETRIC DETERMINATION OF COPPER (II) WITH DITHIOLPHENOLS AND HETEROCYCLIC DIAMINES. Ponte, 75(3). [Link]

-

Alieva, F. V., et al. (2024). Spectroscopic determination of copper(II) with dimercaptophenols and heterocyclic diamines. Chemical Review and Letters, 7(6), 630-646. [Link]

-

Jironga, S., et al. (1999). Preparation, crystal structure, thermal decomposition mechanism, and thermodynamical properties of H[Pr(NTO)4(H2O)4]·2H2O. Thermochimica Acta, 335(1-2), 85-91. [Link]

Sources

- 1. arxiv.org [arxiv.org]

- 2. jocpr.com [jocpr.com]

- 3. jocpr.com [jocpr.com]

- 4. lab.semi.ac.cn [lab.semi.ac.cn]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Copper(II) phosphate - Wikipedia [en.wikipedia.org]

- 9. Crystal structure of magnesium copper(II) bis[orthophosphate(V)] monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Decomposition Pathway of Cupric Pyrophosphate Monohydrate

This technical guide provides a comprehensive overview of the thermal decomposition pathway of cupric pyrophosphate monohydrate (Cu₂P₂O₇·H₂O). Synthesizing data from analogous compounds and related materials, this document delineates the expected thermal behavior, intermediate products, and final residues of this compound when subjected to elevated temperatures. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize thermal analysis techniques for material characterization.

Introduction: The Significance of Understanding Thermal Stability

Cupric pyrophosphate (Cu₂P₂O₇) is a compound of interest in various fields, including catalysis, ceramics, and as a component in specialty chemicals. Its hydrated form, cupric pyrophosphate monohydrate, is often the initial product of synthesis. A thorough understanding of its thermal decomposition is paramount for several reasons:

-

Material Synthesis and Processing: Knowledge of decomposition temperatures and products is crucial for the controlled synthesis of anhydrous cupric pyrophosphate or other copper phosphate species with desired properties.

-

Quality Control: Thermogravimetric analysis (TGA) can be a reliable method for determining the hydration state and purity of cupric pyrophosphate samples.

-

Application Viability: For high-temperature applications, the thermal stability of the material is a critical performance parameter.

This guide will explore the multi-stage thermal decomposition of cupric pyrophosphate monohydrate, detailing the experimental methodologies used to elucidate this pathway and discussing the scientific rationale behind these analytical choices.

The Predicted Thermal Decomposition Pathway

The thermal decomposition of cupric pyrophosphate monohydrate is anticipated to be a multi-step process, initiated by dehydration, followed by phase transitions of the anhydrous form, and culminating in the decomposition of the pyrophosphate at higher temperatures.

Stage 1: Dehydration

The initial step in the thermal decomposition of Cu₂P₂O₇·H₂O is the loss of its water of hydration. This is a common initial decomposition step for hydrated metal salts.

Cu₂P₂O₇·H₂O(s) → Cu₂P₂O₇(s) + H₂O(g)

This dehydration event is expected to occur at relatively low temperatures, likely in the range of 100-250°C. The precise temperature range can be influenced by factors such as heating rate and atmospheric conditions. The theoretical weight loss for the removal of one mole of water from cupric pyrophosphate monohydrate is approximately 5.65%.

Stage 2: Polymorphic Transformation of Anhydrous Cupric Pyrophosphate

Following dehydration, the resulting anhydrous cupric pyrophosphate (Cu₂P₂O₇) is known to exist in at least two polymorphic forms: a low-temperature α-phase and a high-temperature β-phase. A reversible phase transition between these two forms occurs at approximately 363 K (90°C).[1] This is a physical transformation rather than a chemical decomposition and would be observed as an endothermic event in Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) without an accompanying mass loss in TGA.

α-Cu₂P₂O₇(s) ⇌ β-Cu₂P₂O₇(s)

It is important to note that this transition temperature is within the typical range for the initial dehydration, so these events may overlap or occur in close succession.

Potential Intermediate Stages

The decomposition of the pyrophosphate anion (P₂O₇⁴⁻) can be complex. Based on studies of other metal pyrophosphates, several intermediate steps are plausible:

-

Formation of an Amorphous Phase: The thermal dehydration of similar compounds, such as Mn₂P₂O₇·2H₂O, has been shown to result in an amorphous product that crystallizes into the anhydrous form at a higher temperature. A similar transient amorphous phase may form for cupric pyrophosphate.

-

Decomposition to Orthophosphates: Some double pyrophosphates have been observed to decompose into orthophosphates (PO₄³⁻) as an intermediate step before further transformations at higher temperatures.[2]

Stage 3: High-Temperature Decomposition

At significantly higher temperatures, anhydrous cupric pyrophosphate will decompose. The final products are expected to be copper oxides and volatile phosphorus oxides. One source suggests this decomposition begins above 500°C.

Cu₂P₂O₇(s) → 2CuO(s) + P₂O₅(g)

At even higher temperatures, typically around 1000°C, cupric oxide (CuO) can further decompose to cuprous oxide (Cu₂O) and oxygen.

4CuO(s) → 2Cu₂O(s) + O₂(g)

The following diagram illustrates the predicted thermal decomposition pathway of cupric pyrophosphate monohydrate.

Caption: Predicted thermal decomposition pathway of Cu₂P₂O₇·H₂O.

Experimental Characterization

A multi-technique approach is essential for the comprehensive characterization of the thermal decomposition pathway of cupric pyrophosphate monohydrate.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference. These techniques are fundamental for identifying dehydration and decomposition steps and their corresponding temperature ranges.

Experimental Protocol: TGA-DTA

-

Instrument Calibration: Calibrate the TGA-DTA instrument for mass and temperature using appropriate standards.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground cupric pyrophosphate monohydrate into an alumina or platinum crucible.

-

Analysis Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to 1200°C at a constant heating rate (e.g., 10°C/min).

-

Atmosphere: Purge the furnace with a continuous flow of an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.

-

-

Data Analysis:

-

Plot the mass change (%) and the differential temperature signal (µV or °C) as a function of temperature (°C).

-

Determine the onset and peak temperatures for each mass loss event from the TGA and DTG (derivative thermogravimetry) curves.

-

Quantify the percentage mass loss for each step and compare it with theoretical values for proposed reactions.

-

Identify endothermic and exothermic events from the DTA curve.

-

The following diagram illustrates a typical TGA-DTA experimental workflow.

Caption: Workflow for TGA-DTA analysis of Cu₂P₂O₇·H₂O.

X-ray Diffraction (XRD)

XRD is a powerful technique for identifying the crystalline phases of solid materials. By performing XRD analysis on the residues of the TGA experiments at different temperatures, the crystalline structures of the intermediate and final products can be determined. A study on copper phosphate synthesis demonstrated the utility of XRD in identifying copper orthophosphate and pyrophosphate phases at different temperatures.[3]

Experimental Protocol: Temperature-Resolved XRD

-

Sample Preparation: Heat samples of cupric pyrophosphate monohydrate to specific temperatures corresponding to the end of each decomposition step observed in the TGA-DTA analysis. Allow the samples to cool to room temperature in a desiccator.

-

XRD Analysis:

-

Mount the powdered sample on a zero-background sample holder.

-

Collect the XRD pattern over a suitable 2θ range (e.g., 10-80°) using Cu Kα radiation.

-

-

Data Analysis:

-

Identify the crystalline phases present in each sample by comparing the experimental XRD patterns with standard diffraction patterns from a database (e.g., the ICDD PDF database).

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. This technique can be used to monitor the loss of water (O-H stretching and bending vibrations) and the transformations of the pyrophosphate group (P-O-P and P-O stretching vibrations) during the thermal decomposition process.

Experimental Protocol: In-situ or Ex-situ IR Spectroscopy

-

Sample Preparation: For ex-situ analysis, prepare KBr pellets of the residues from the TGA experiments. For in-situ analysis, a heated IR cell is required.

-

IR Analysis:

-

Collect the IR spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify the characteristic absorption bands for water, hydroxyl groups, and different phosphate species.

-

Track the disappearance and appearance of these bands as a function of temperature to corroborate the proposed decomposition pathway.

-

Quantitative Data Summary (Predicted)

| Temperature Range (°C) | Proposed Process | Theoretical Mass Loss (%) | Expected DTA Signal | Product(s) |

| 100 - 250 | Dehydration | ~5.65% | Endothermic | α-Cu₂P₂O₇ |

| ~90 | α → β Phase Transition | 0% | Endothermic | β-Cu₂P₂O₇ |

| > 500 | Decomposition | Variable | Endothermic/Exothermic | CuO, P₂O₅ |

| ~1000 | Further Decomposition | Variable (O₂ loss) | Endothermic | Cu₂O, O₂ |

Conclusion

The thermal decomposition of cupric pyrophosphate monohydrate is a multi-step process that can be effectively elucidated through a combination of thermal analysis and spectroscopic techniques. The proposed pathway, involving initial dehydration to form anhydrous cupric pyrophosphate, followed by polymorphic transitions and high-temperature decomposition to copper oxides, provides a robust framework for understanding the thermal behavior of this material. The experimental protocols outlined in this guide offer a systematic approach for researchers to validate and refine this decomposition pathway, enabling better control over the synthesis and application of copper phosphate-based materials.

References

- Bassi, P. S., Kalsi, P. C., & Khajuria, C. M. (1980). Thermal decomposition of copper(II)phthalate monohydrate. Journal of Thermal Analysis, 18(1), 77–85.

- Mansour, S. A. A. (1996). Thermoanalytical investigations of the decomposition course of copper oxysalts. III. Copper(II) acetate monohydrate. Journal of Thermal Analysis and Calorimetry, 46(1), 263-274.

- S. Sudhahar, S. Sangeetha, & P. Matheswaran. (2016). Copper Phosphate Crystalline Phases in X-ray Diffraction. Journal of Chemical and Pharmaceutical Research, 8(8), 634-639.

- BenchChem. (2025). An In-Depth Technical Guide to the Thermal Decomposition Pathway of Copper Hydroxide Phosphate.

- Pogorzelec-Glaser, K., et al. (2006). Structure and phase transitions in Cu2P2O7.

- Taylor & Francis. (n.d.). Thermal decomposition – Knowledge and References.

- Al-Hamdani, A. A. S., et al. (2020). Design, Synthesis, DFT, and Biological Evaluation of Nano‐Sized Pt(II) and Cu(II) Complexes of 2‐(Benzo[d]oxazol‐2‐yl)phenylphosphoramidic Dichloride. Applied Organometallic Chemistry, 34(11), e5911.

- Tai, Y. H. (2018). What is the green intermediate product of thermal decomposition of hydrated copper nitrate (copper(II) nitrate hemipentahydrate)?

- Pieczara, K., et al. (2023). Ab initio study of the α-β phase transition in Cu2P2O7. arXiv preprint arXiv:2310.16553.

- Navrotsky, A., et al. (2010). Energetics of copper diphosphates – Cu2P2O7 and Cu3(P2O6OH)2. Geochimica et Cosmochimica Acta, 74(12), A745.

- Hupa, L., & Lindberg, D. (n.d.). Thermal Analysis TGA / DTA. Åbo Akademi University.

- Chen, P. (2019). Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel. UC Riverside.

- Kowalska, K., & Olejnik, D. (2011). Thermal Decomposition of Copper Ore Concentrate and Polyethylene Composites. Journal of Thermal Analysis and Calorimetry, 105(3), 1155–1163.

- Zid, M. F., et al. (2007). Synthesis and thermal behavior of double copper and potassium pyrophosphate. Journal of Thermal Analysis and Calorimetry, 89(3), 779–784.

- Ben Hassen, F., et al. (2004). Thermal transformations and infrared studies of Mn2P2O7·2H2O. Journal of Thermal Analysis and Calorimetry, 76(2), 521–531.

- Youssef, I., et al. (2019). Forward Looking Analysis Approach to Assess Copper Acetate Thermal Decomposition Reaction Mechanism. American Journal of Analytical Chemistry, 10(5), 153-170.

- Chang, H., & Huang, P. (1997). Thermal Decomposition of CaC2O4·H2O Studied by Thermo-Raman Spectroscopy with TGA/DTA. Analytical Chemistry, 69(8), 1487–1492.

- Echemi. (n.d.). Ask the high temperature decomposition product of copper phosphate!Intersection.

Sources

Introduction: Unveiling the Magnetic Nature of a Coordinated Copper Compound

An In-Depth Technical Guide to the Magnetic Properties of Cupric Pyrophosphate Monohydrate

Cupric pyrophosphate (Cu₂P₂O₇), an inorganic compound, presents a fascinating case study in the field of materials science and magnetism, particularly in its hydrated forms. The presence of Cu²⁺ ions, which possess an unpaired electron in their 3d orbital (a d⁹ configuration), imparts paramagnetic properties to the material. However, the intricate crystal structure, where these copper ions are linked by pyrophosphate (P₂O₇)⁴⁻ ligands, facilitates magnetic exchange interactions, leading to more complex, cooperative magnetic phenomena. This guide offers a comprehensive exploration of the magnetic properties of cupric pyrophosphate monohydrate (Cu₂P₂O₇·H₂O), designed for researchers, materials scientists, and professionals in related fields. We will delve into its synthesis, crystallographic features, the theoretical underpinnings of its magnetism, and the experimental techniques employed for its characterization, providing a holistic view grounded in scientific integrity and field-proven insights.

Synthesis and Structural Framework

The magnetic behavior of a material is intrinsically linked to its crystal structure. The spatial arrangement of magnetic ions (Cu²⁺) and the pathways for their interaction are dictated by the synthesis conditions and the resulting crystallographic lattice.

Synthesis via Aqueous Precipitation

A common and reliable method for synthesizing cupric pyrophosphate is through a double decomposition reaction in an aqueous solution.[1][2][3] This method's efficacy lies in its simplicity and control over the final product's stoichiometry and purity.

Experimental Protocol: Synthesis of Cupric Pyrophosphate

-

Precursor Preparation:

-

Prepare a solution of copper(II) sulfate (CuSO₄) of a known concentration (e.g., 0.5 M) by dissolving the salt in deionized water.

-

Separately, prepare a stoichiometric equivalent solution of sodium pyrophosphate (Na₄P₂O₇).

-

-

Reaction:

-

In a reaction vessel equipped with a magnetic stirrer, add the copper sulfate solution.

-

Slowly add the sodium pyrophosphate solution dropwise to the copper sulfate solution under continuous stirring. The formation of a light green or bluish-green precipitate of cupric pyrophosphate will be observed.[2]

-

Causality Note: The slow, controlled addition is crucial to ensure homogeneity and prevent the formation of undesired phases.

-

-

pH Control and Aging:

-

During the reaction, carefully monitor and maintain the pH of the solution within a range of 5.0 to 5.5.[1][3] This pH range optimizes the precipitation of the desired copper pyrophosphate product.

-

After the addition is complete, allow the suspension to age for several hours with continued stirring. Aging promotes the growth of larger, more uniform crystals, which are easier to filter and handle.

-

-

Isolation and Purification:

-

Separate the precipitate from the solution via vacuum filtration.

-

Wash the collected solid cake multiple times with deionized water to remove soluble byproducts, primarily sodium sulfate (Na₂SO₄).

-

Validation Step: Test the filtrate with a barium chloride (BaCl₂) solution; the absence of a white precipitate (BaSO₄) indicates the complete removal of sulfate ions.[2]

-

-

Drying:

-

Dry the purified precipitate in an oven at a controlled temperature (e.g., 120-150°C) to obtain the final cupric pyrophosphate monohydrate powder.[2]

-

Crystal Structure and Magnetic Pathways

Cupric pyrophosphate can exist in several phases, including the low-temperature α-phase and the high-temperature β-phase, both of which possess monoclinic crystal structures.[4][5] The fundamental building blocks consist of CuO₅ square pyramids and P₂O₇⁴⁻ groups, which are formed by two corner-sharing PO₄ tetrahedra.[4]

The crucial feature for magnetism is the linkage between copper centers. The Cu²⁺ ions are bridged by the pyrophosphate ligands, creating potential superexchange pathways (Cu-O-P-O-Cu). The geometry of this bridge—specifically the bond lengths and angles—determines the nature and strength of the magnetic coupling between the copper ions.[6][7] First-principle calculations based on Density Functional Theory (DFT) have shown that the antiferromagnetic (AFM) state, where adjacent electron spins align in opposite directions, is the most energetically favorable ground state for these systems.[8][9][10]

Caption: Superexchange path in Cu₂P₂O₇·H₂O.

Characterization of Magnetic Properties

To fully understand the magnetism of cupric pyrophosphate monohydrate, a combination of experimental techniques and theoretical modeling is employed.

Magnetic Susceptibility Measurements

Magnetic susceptibility (χ) measures how much a material becomes magnetized in an applied magnetic field. Its dependence on temperature provides critical information about the type and strength of magnetic interactions.

-

Paramagnetism: For non-interacting magnetic moments, the susceptibility follows the Curie Law (χ = C/T), where C is the Curie constant.

-

Diamagnetism: A weak, temperature-independent negative susceptibility arising from the orbital motion of electrons.[11]

-

Antiferromagnetism: In materials like Cu₂P₂O₇·H₂O, interactions between adjacent Cu²⁺ ions cause them to align antiparallel. The susceptibility follows the Curie-Weiss law (χ = C / (T - θ)) at temperatures well above the ordering temperature, where θ is the negative Weiss temperature, indicating antiferromagnetic coupling.[12] A peak in the susceptibility curve at a specific temperature (the Néel temperature, Tₙ) signifies the transition to a long-range antiferromagnetically ordered state. Studies have found antiferromagnetic interactions in various copper pyrophosphate systems.[6][12]

Experimental Protocol: SQUID Magnetometry

-

Sample Preparation: A precisely weighed polycrystalline sample (5-20 mg) is packed into a gelatin capsule or a similar sample holder. The holder's diamagnetic contribution must be measured separately for background subtraction.

-

Measurement Procedure:

-

The sample is loaded into a Superconducting Quantum Interference Device (SQUID) magnetometer.

-

Zero-Field-Cooled (ZFC): The sample is cooled to the lowest desired temperature (e.g., 2 K) in the absence of an external magnetic field. A small DC magnetic field (e.g., 100-1000 Oe) is then applied, and the magnetization is measured as the temperature is slowly increased.

-

Field-Cooled (FC): The sample is cooled from a high temperature (e.g., 300 K) to the lowest temperature in the presence of the same DC magnetic field. Magnetization is measured as the temperature is increased.

-

Causality Note: Comparing ZFC and FC curves can reveal magnetic irreversibilities, such as those found in spin-glass systems or materials with magnetic domains.

-

-

Data Analysis: The raw magnetization data (M) is converted to magnetic susceptibility (χ = M/H). The data is corrected for the sample holder's contribution and the core diamagnetism of the constituent atoms. The corrected χT vs. T plot is analyzed to determine the effective magnetic moment and the nature of the magnetic exchange.

Table 1: Typical Magnetic Parameters for Copper(II) Systems

| Parameter | Symbol | Typical Value for Cu²⁺ | Significance |

|---|---|---|---|

| Effective Magnetic Moment | µ_eff | ~1.7 - 2.2 µ_B | Indicates the presence of one unpaired electron per Cu²⁺ ion. |

| Weiss Temperature | θ | < 0 K | A negative value signifies dominant antiferromagnetic interactions. |

| Néel Temperature | Tₙ | ~27 K (for anhydrous form) | The temperature below which long-range antiferromagnetic order is established.[13] |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique that directly probes species with unpaired electrons, such as the Cu²⁺ ion.[14][15] It provides detailed information about the electronic structure and local environment of the magnetic center.

-

g-factor: This parameter is analogous to the chemical shift in NMR.[16] Its value and anisotropy (difference in value along different molecular axes) give insights into the orbital contributions to the magnetic moment and the symmetry of the Cu²⁺ site.

-

Hyperfine Coupling: The interaction between the electron spin and the nuclear spin of the copper atom (I = 3/2 for both ⁶³Cu and ⁶⁵Cu) splits the ESR signal into a characteristic pattern (typically four lines for Cu²⁺), providing information about the localization of the unpaired electron.[16]

Experimental Protocol: X-band ESR Spectroscopy

-

Sample Preparation: A small amount of the powdered Cu₂P₂O₇·H₂O sample is loaded into a high-purity quartz ESR tube.

-

Spectrometer Setup: The sample tube is placed inside the microwave cavity of the ESR spectrometer, which is positioned between the poles of a powerful electromagnet.[14]

-

Data Acquisition:

-

Microwave radiation of a constant frequency (typically ~9.5 GHz for X-band) is applied to the sample.

-

The external magnetic field is swept over a range (e.g., 0-5000 Gauss).

-

Absorption of microwave energy occurs when the energy difference between the electron spin states matches the energy of the microwaves. This absorption is typically recorded as a first-derivative spectrum.

-

Causality Note: Measurements are often performed at cryogenic temperatures (e.g., 77 K or 4 K) because electron spin relaxation times can be very short at room temperature, leading to excessive line broadening.[15]

-

-

Data Analysis: The g-values and hyperfine coupling constants (A) are extracted from the positions and splittings of the lines in the spectrum.

Integrated Experimental Workflow

The comprehensive characterization of cupric pyrophosphate monohydrate's magnetic properties follows a logical progression from material creation to detailed analysis.

Caption: Workflow for magnetic characterization.

Conclusion

Cupric pyrophosphate monohydrate serves as an exemplary model system for studying magnetic superexchange in transition metal complexes. Its properties are dictated by the d⁹ electronic configuration of Cu²⁺ and the structural framework provided by the pyrophosphate ligands. Through a combination of controlled synthesis, magnetometry, and electron spin resonance spectroscopy, a detailed picture of its magnetic behavior emerges, characterized by dominant antiferromagnetic interactions mediated by Cu-O-P-O-Cu pathways. Theoretical calculations, such as DFT, corroborate these experimental findings, confirming an antiferromagnetic ground state.[8][9][10] This in-depth understanding is not only of fundamental scientific interest but also provides a knowledge base for the rational design of novel magnetic materials with tailored properties for applications in spintronics, catalysis, and beyond.

References

-

Crystal structure of Cu2P2O7(H2O)2. ResearchGate. Available at: [Link]

-

Structure and Properties of Copper Pyrophosphate by First-Principle Calculations. MDPI. Available at: [Link]

-

Pyrophosphate-Mediated Magnetic Interactions in Cu(II) Coordination Complexes. ACS Publications. Available at: [Link]

-

Copper pyrophosphate. Six Chongqing Chemdad Co., Ltd. Available at: [Link]

-

Crystal structure of α-Cu2P2O7. ResearchGate. Available at: [Link]

-

Crystal structures of Cu 2 P 2 O 7. ResearchGate. Available at: [Link]

-

Synthesis, structural characterization and magnetism of the solid solution: Copper nickel pyrophosphate. ResearchGate. Available at: [Link]

-

Correlation between structure, chromaticity, and dielectric properties of calcium copper pyrophosphates, Ca2−xCuxP2O7. PubMed Central. Available at: [Link]

-

Production Process Of Copper Pyrophosphate. CN Finechem Supplier. Available at: [Link]

- Production method of copper pyrophosphate. Google Patents.

-

COPPER PYROPHOSPHATE. Ataman Kimya. Available at: [Link]

-

Ab initio study of the structural phase transition and lattice dynamics of Cu2P2O7. arXiv.org. Available at: [Link]

-

Structure and Properties of Copper Pyrophosphate by First-Principle Calculations. ResearchGate. Available at: [Link]

-

Anomalous magnetic susceptibility of elemental copper at low temperatures. arXiv.org. Available at: [Link]

-

Electron paramagnetic resonance. Wikipedia. Available at: [Link]

-

EPR-ESR. Advanced Research Systems. Available at: [Link]

-

Magnetic Properties of Solids. HyperPhysics. Available at: [Link]

-

Structure and phase transitions in Cu2P2O7. ResearchGate. Available at: [Link]

-

Magnetic Properties. California State University, Northridge. Available at: [Link]

-

EPR/ESR Spectroscopy Inorganic chemistry (Part-2)|Electron spin resonance Spectroscopy for CSIR-NET. YouTube. Available at: [Link]

-

(ENGLISH) EPR Spectroscopy instrumentation resonance condition ESR spectra radicals Cu(II), VO(II). YouTube. Available at: [Link]

-

Theoretical Study of the Magnetic Mechanism of a Pca21 C 4 N 3 Monolayer and the Regulation of Its Magnetism by Gas Adsorption. MDPI. Available at: [Link]

-

Simulation of thermodynamic properties of magnetic transition metals from an efficient tight-binding model: The case of cobalt and beyond. ResearchGate. Available at: [Link]

Sources

- 1. Copper pyrophosphate Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. vicanchem.com [vicanchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Correlation between structure, chromaticity, and dielectric properties of calcium copper pyrophosphates, Ca2−xCuxP2O7 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pyrophosphate-mediated magnetic interactions in Cu(II) coordination complexes. | Merck [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Magnetic Properties of Solids [hyperphysics.phy-astr.gsu.edu]

- 12. researchgate.net [researchgate.net]

- 13. arxiv.org [arxiv.org]

- 14. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]

- 15. EPR-ESR — Advanced Research Systems [arscryo.com]

- 16. youtube.com [youtube.com]

A Technical Guide to the Solubility of Cupric Pyyrophosphate Monohydrate in Organic Solvents: Principles, and a Protocol for Empirical Determination

This guide provides a comprehensive overview of the solubility characteristics of cupric pyrophosphate monohydrate (Cu₂P₂O₇·H₂O) in organic solvents. Directed at researchers, scientists, and professionals in drug development and materials science, this document moves beyond theoretical discussions to provide a robust framework for understanding and—crucially—empirically determining solubility. Given the scarcity of published quantitative data on this specific topic, this guide focuses on equipping the user with the foundational knowledge and a detailed experimental protocol to generate reliable solubility data in their own laboratory settings.

Introduction: The Enigma of Cupric Pyrophosphate Solubility

Cupric pyrophosphate, in its hydrated form, is a light green to blue crystalline powder.[1] While its insolubility in water is well-documented[1], its behavior in organic solvents is often broadly categorized as "insoluble" without further quantitative detail.[2] This lack of specific data presents a significant challenge for its application in non-aqueous systems, such as catalysis in organic synthesis[3], novel materials development, and specialized electroplating processes.

This guide addresses this knowledge gap by first exploring the theoretical underpinnings of inorganic salt solubility in organic media and then providing a detailed, self-validating experimental protocol for its determination.

Theoretical Framework: Governing Principles of Solubility

The solubility of an ionic compound like cupric pyrophosphate monohydrate in an organic solvent is a complex interplay of several factors. The adage "like dissolves like" provides a foundational, albeit simplified, starting point.[4] A more nuanced understanding requires consideration of the following:

-

Solvent Polarity and Type: Organic solvents can be broadly classified into polar protic, polar aprotic, and non-polar.[4]

-

Polar protic solvents (e.g., methanol, ethanol) have O-H or N-H bonds and can engage in hydrogen bonding. They can solvate both cations and anions effectively.[4]

-

Polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO), acetone) possess large dipole moments but lack O-H or N-H bonds, making them incapable of donating hydrogen bonds.[4]

-

Non-polar solvents (e.g., hexane, toluene) have low dielectric constants and minimal dipole moments.[4]

-

-

Lattice Energy: This is the energy required to separate the ions in the crystal lattice of the salt. For an ionic compound to dissolve, the energy released during the solvation of its ions must be sufficient to overcome this lattice energy.

-

Solvation Energy: This is the energy released when the ions of the solute are surrounded by solvent molecules. Stronger solute-solvent interactions lead to a higher solvation energy and, consequently, greater solubility.

-

Complex Ion Formation: Cupric pyrophosphate is known to be soluble in excess pyrophosphate solutions due to the formation of complex ions. The potential for similar complexation with certain organic ligands or solvents should not be overlooked as a factor that could enhance solubility.

The interplay of these factors is visualized in the diagram below:

Quantitative Solubility Data: A Gap in the Literature

A thorough review of scientific literature and chemical databases reveals a consistent lack of specific quantitative data for the solubility of cupric pyrophosphate monohydrate in common organic solvents. The table below summarizes the generally reported qualitative solubility.

| Solvent Class | General Qualitative Solubility | Rationale |

| Water | Insoluble | High lattice energy of the salt is not overcome by the hydration energy. |

| Acids | Soluble | The pyrophosphate anion is protonated, leading to the breakdown of the crystal lattice. |

| Organic Solvents | Generally Insoluble | The solvation energy provided by most organic solvents is insufficient to overcome the lattice energy of this highly ionic compound.[2] |

This highlights the necessity for a standardized experimental protocol to determine these values.

Experimental Protocol for the Determination of Solubility

The following protocol is a robust method for determining the solubility of cupric pyrophosphate monohydrate in a given organic solvent. It is based on the equilibrium concentration method, a widely accepted technique for solubility measurement.[5]

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for cupric pyrophosphate monohydrate and all solvents to be used.

-

Cupric Pyrophosphate Monohydrate Hazards: May cause skin and eye irritation.[6][7] Avoid inhalation of dust.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][9]

-

Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.[7][9]

Materials and Equipment

-

Cupric pyrophosphate monohydrate (analytical grade)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a shaker bath

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for copper quantification (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or UV-Vis Spectrophotometry after derivatization)

Experimental Workflow

The workflow is designed to ensure that a saturated solution is achieved and that the concentration of the dissolved solute is accurately measured.

Step-by-Step Methodology

-

Preparation of the Supersaturated Mixture:

-

To a series of vials, add a known volume (e.g., 10.0 mL) of the organic solvent.

-

Add an excess amount of cupric pyrophosphate monohydrate to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Causality: Starting with a supersaturated solution ensures that the system reaches equilibrium from a state of saturation, which is generally faster and more reliable than approaching it from an unsaturated state.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled environment and agitate them at a constant speed for a predetermined period (e.g., 24-48 hours).

-

Causality: Continuous agitation ensures a homogenous mixture and facilitates the dissolution process. A constant temperature is critical as solubility is temperature-dependent. The equilibration time should be sufficient to ensure that the concentration of the dissolved solute reaches a constant value. Preliminary experiments may be necessary to determine the optimal equilibration time.[5][10]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Causality: This step is critical to ensure that no solid particles are carried over during sampling, which would lead to an overestimation of solubility.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the supernatant.

-

Immediately filter the withdrawn sample through a syringe filter that is chemically resistant to the solvent.

-

Accurately dilute the filtered sample with an appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Causality: Filtration is a final safeguard against the transfer of solid particles. Accurate dilution is essential for precise quantification.

-

-

Quantification of Dissolved Copper:

-

Analyze the diluted samples using a calibrated analytical technique such as AAS or ICP-OES to determine the concentration of copper.

-

Prepare a calibration curve using standards of known copper concentrations in the same solvent.

-

Causality: These instrumental techniques provide high sensitivity and specificity for the quantification of metal ions, ensuring accurate measurement of the dissolved copper.

-

-

Calculation of Solubility:

-

From the concentration of copper in the diluted sample, calculate the concentration in the original saturated solution.

-

Convert the concentration of copper to the concentration of cupric pyrophosphate monohydrate using their respective molar masses.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Conclusion and Future Outlook

While cupric pyrophosphate monohydrate is generally considered insoluble in organic solvents, this guide provides the theoretical framework and a detailed experimental protocol for researchers to determine its solubility in specific non-aqueous systems. The generation of such empirical data is a critical step towards unlocking the potential of this compound in a wider range of applications, from novel catalytic processes to advanced materials science. The self-validating nature of the provided protocol ensures that the generated data will be reliable and reproducible, thereby contributing valuable knowledge to the scientific community.

References

- Copper(II) pyrophosphate hydrate. (2024, February 25). Safety Data Sheet.

- Gangar, A., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.

- ChemicalBook. (2022, December 24). Chemical Safety Data Sheet MSDS / SDS - COPPER (II) PYROPHOSPHATE.

- Archaeal Inorganic Pyrophosphatase Displays Robust Activity under High-Salt Conditions and in Organic Solvents. (n.d.). Applied and Environmental Microbiology.

- Gangar, A., et al. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a university's chemistry department website.

- Experiment 4 Solubility of a Salt. (n.d.). Retrieved from a university's chemistry department website.

-

Mintchem. (n.d.). Cupric pyrophosphate, also known as copper pyrophosphate Suppliers, Exporters. Retrieved from [Link]

-

Ataman Kimya. (n.d.). COPPER PYROPHOSPHATE. Retrieved from [Link]

- ResearchGate. (2025, August 5).

-

ChemBK. (n.d.). Copper Pyrophosphate. Retrieved from [Link]

-

Pyrophosphate. (n.d.). In Wikipedia. Retrieved from [Link]

- Seidell, A. (n.d.).

-

PubChem. (n.d.). Cupric pyrophosphate monohydrate. Retrieved from [Link]

- CRC Handbook of Chemistry and Physics, 91th Edition. (n.d.).

-

Solubility table. (n.d.). In Wikipedia. Retrieved from [Link]

- Google Patents. (n.d.). CN104743535A - Production method of copper pyrophosphate.

- Solvatomorphism with polar protic/aprotic and non-polar solvents in a series of complexes derived from the 5-phenylimidazole/tetrafluoroborate/copper(ii) reaction system. (n.d.). RSC Publishing.

- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.

- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.

Sources

- 1. chembk.com [chembk.com]

- 2. Mintchem Cupric pyrophosphate, also known as copper pyrophosphate Suppliers, Exporters | HEAVEN [m.heavenmaterials.com]

- 3. guidechem.com [guidechem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. echemi.com [echemi.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical and Physical Properties of Cupric Pyrophosphate Monohydrate

Introduction

Cupric pyrophosphate (Cu₂P₂O₇), an inorganic compound of significant industrial and academic interest, exists in various hydrated forms. This guide focuses specifically on the monohydrate, Cu₂P₂O₇·H₂O, a compound valued for its role in electrochemical processes, particularly non-cyanide copper plating.[1][2] Its unique solubility profile, thermal characteristics, and crystal structure underpin its utility. This document serves as a technical resource for researchers, material scientists, and professionals in drug development, providing a comprehensive overview of its core chemical and physical properties, synthesis protocols, and analytical characterization.

Chemical Identity and Physicochemical Properties

Cupric pyrophosphate monohydrate is a light green or blue crystalline powder.[3][4] Its fundamental properties are crucial for its application, dictating its behavior in various chemical environments.

Table 1: Physicochemical Properties of Cupric Pyrophosphate Monohydrate

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | Dicopper;phosphonato phosphate;hydrate | [5] |

| Molecular Formula | Cu₂P₂O₇·H₂O (or Cu₂H₂O₈P₂) | [5] |

| Molecular Weight | 319.05 g/mol | [5] |

| CAS Number | 304671-71-4 | [5] |

| Appearance | Light green or blue powder | [3][4][6] |

| Density | ~3.607 g/cm³ (for hydrated form) | [3] |

| Solubility in Water | Insoluble | [3][7][8][9][10] |

| Solubility in other solvents | Soluble in acids and potassium pyrophosphate solutions |[1][2][3] |

The insolubility of cupric pyrophosphate in water is a key characteristic, while its solubility in potassium pyrophosphate solution is the cornerstone of its use in electroplating baths.[1] This is achieved through the formation of a soluble complex pyrophosphate ion, specifically K₆[Cu(P₂O₇)₂].[1]

Synthesis and Preparation

The most prevalent method for synthesizing cupric pyrophosphate is a controlled double displacement (metathesis) reaction in an aqueous medium. This process is favored for its scalability and the high purity of the resulting product.

Synthesis Principle

The reaction involves combining a soluble copper(II) salt, typically copper(II) sulfate (CuSO₄), with a soluble pyrophosphate salt, such as sodium pyrophosphate (Na₄P₂O₇). The insoluble cupric pyrophosphate precipitates out of the solution.

2CuSO₄ + Na₄P₂O₇ → Cu₂P₂O₇↓ + 2Na₂SO₄[11]

Controlling the pH is critical during this reaction. It is typically maintained between 5.0 and 5.5 to ensure the complete precipitation of the desired product and prevent the formation of copper hydroxides or other side products.[3]

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a self-validating system for producing high-purity cupric pyrophosphate.

-

Preparation of Precursor Solutions:

-

Solution A (Copper Sulfate): Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) by dissolving a stoichiometric amount in deionized water. Filter the solution to remove any insoluble impurities.[11]

-

Solution B (Sodium Pyrophosphate): Prepare a separate solution of anhydrous sodium pyrophosphate (Na₄P₂O₇) in deionized water.[3]

-

-

Precipitation Reaction:

-

Transfer Solution B into a reaction vessel equipped with a mechanical stirrer.

-

Begin vigorous stirring and slowly add Solution A dropwise into the reaction vessel. A light blue or grayish-blue precipitate will begin to form.[3][11]

-

Continuously monitor the pH of the mixture, adjusting as necessary with a dilute acid or base to maintain it within the 5.0-5.5 range.[3]

-

-

Aging and Isolation:

-

Once the addition is complete, allow the slurry to age for several hours under continuous stirring. This aging process promotes crystal growth and improves the filterability of the precipitate.[11]

-

Separate the precipitate from the supernatant liquid via vacuum filtration.

-

-

Washing and Purification:

-

Wash the filter cake repeatedly with deionized water. The goal is to remove soluble byproducts, primarily sodium sulfate (Na₂SO₄).

-

To validate the washing process, test the filtrate for the absence of sulfate ions. This can be done by adding a few drops of barium chloride (BaCl₂) solution to a sample of the wash water; the absence of a white precipitate (BaSO₄) indicates that the sulfate ions have been sufficiently removed.[11]

-

-

Drying:

-

Dry the purified precipitate in an oven at a controlled temperature (e.g., 140-160°C) to obtain the final cupric pyrophosphate product.[11] The degree of hydration can be controlled by the drying temperature and duration.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of cupric pyrophosphate monohydrate.

Structural and Crystallographic Properties

Cupric pyrophosphate is known to exist in at least two monoclinic polymorphs: a low-temperature α-phase and a high-temperature β-phase.[12][13] The α-phase is the one typically encountered under standard conditions.

-

α-Cu₂P₂O₇: This phase belongs to the monoclinic crystal system with the space group C2/c.[12][14] The structure consists of CuO₅ distorted square pyramidal or CuO₆ distorted octahedral units linked by pyrophosphate (P₂O₇⁴⁻) groups.[14][15] The pyrophosphate anion itself is formed by two PO₄ tetrahedra sharing a bridging oxygen atom.[12]

-

β-Cu₂P₂O₇: At temperatures around 363 K (90°C), the α-phase undergoes a reversible phase transition to the β-phase, which has a C2/m space group.[12][13] This transition involves a disordering of the bridging oxygen atom in the pyrophosphate group.[12]

The presence of water in the monohydrate form is integrated into this crystal lattice, influencing the unit cell parameters and the overall stability of the structure.

Table 2: Representative Crystallographic Data for α-Cu₂P₂O₇

| Parameter | Value | Source(s) |

|---|---|---|

| Crystal System | Monoclinic | [12][14] |

| Space Group | C2/c | [12][14] |

| a | ~6.90 Å | [12] |

| b | ~8.09 Å | [12] |

| c | ~9.16 Å (doubled in α-phase) | [12][15] |

| β | ~110° |[12] |

Coordination Environment Diagram

The diagram below illustrates the fundamental coordination of the copper(II) ion within the pyrophosphate framework, which is a key determinant of the material's electronic and magnetic properties.

Caption: Simplified coordination of a Cu²⁺ ion in the hydrated structure.

Thermal Behavior and Stability

The thermal decomposition of cupric pyrophosphate monohydrate is a multi-stage process. Understanding this behavior is critical for applications involving elevated temperatures and for determining appropriate storage conditions.

-

Dehydration: Upon heating, the first event is the endothermic loss of the water molecule of hydration.[16] This typically occurs in the temperature range of 100-250°C. The exact temperature and kinetics can be studied using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[17][18] Cu₂P₂O₇·H₂O(s) → Cu₂P₂O₇(s) + H₂O(g)

-

Phase Transition: As noted earlier, the anhydrous α-Cu₂P₂O₇ undergoes a reversible phase transition to β-Cu₂P₂O₇ at approximately 90°C (363 K).[12][13] The enthalpy of this transition is relatively small, around 0.15 ± 0.03 kJ mol⁻¹.[19]

-

Decomposition: At significantly higher temperatures, the anhydrous cupric pyrophosphate decomposes. The final products are typically copper(II) oxide (CuO) and pyrophosphoric acid or its decomposition products.[3] This is an irreversible process. Cu₂P₂O₇(s) → 2CuO(s) + P₂O₅(g) (Simplified)

The stability under normal conditions is good, but the material should be stored in a cool, dry place to prevent unwanted hydration or dehydration cycles.

Spectroscopic Characterization

Several analytical techniques are employed to confirm the identity and purity of cupric pyrophosphate monohydrate.

-

X-ray Diffraction (XRD): XRD is the definitive method for confirming the crystalline phase (α- or β-) and determining lattice parameters. The resulting diffraction pattern serves as a fingerprint for the compound.[14]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. The spectrum of cupric pyrophosphate will show characteristic vibrational bands for the P-O and P-O-P linkages within the pyrophosphate anion. Additionally, broad absorption bands in the 3000-3600 cm⁻¹ region and a bending vibration around 1600-1650 cm⁻¹ confirm the presence of water of hydration.

-

Raman Spectroscopy: This technique provides complementary vibrational information to FTIR and is particularly useful for studying the low-frequency lattice modes and the P-O-P symmetric stretching, which can be sensitive to the crystallographic phase.[12]

-

X-ray Absorption Spectroscopy (XAS): Techniques like XANES and EXAFS can provide detailed information about the oxidation state (confirming Cu²⁺) and the local coordination environment of the copper atoms, including bond lengths and coordination numbers.[14]

Applications

The primary application of cupric pyrophosphate is in the electroplating industry.

-

Non-Cyanide Copper Plating: It is the main source of copper ions in pyrophosphate-based plating baths.[1][2] These baths are a less toxic alternative to traditional cyanide copper plating solutions. The process yields a ductile, fine-grained copper deposit with excellent throwing power, making it ideal for plating on complex shapes and for through-hole plating on printed circuit boards (PCBs).[1]

-

Catalysis: Cupric pyrophosphate has shown catalytic activity in certain organic reactions, such as the dimerization of isobutylene.[9]

-

Other Uses: It also finds application as a pigment in ceramics and glass, a corrosion inhibitor, and as a nutritional supplement in animal feed.[7][9]

Safety and Handling

Cupric pyrophosphate should be handled with standard laboratory precautions. It may cause irritation to the skin, eyes, and respiratory system.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Store in a tightly closed container in a cool, dry, and well-ventilated area.

References

-

Ataman Kimya. COPPER PYROPHOSPHATE. [Online] Available at: [Link]

-

Mintchem. Cupric pyrophosphate, also known as copper pyrophosphate Suppliers, Exporters | HEAVEN. [Online] Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16212263, Cupric pyrophosphate monohydrate. [Online] Available at: [Link]

-

ResearchGate. (a) Crystal structure of Cu2P2O7(H2O)2. The orange, blue, red, and navy... [Online] Available at: [Link]

-

Chongqing Chemdad Co., Ltd. Copper pyrophosphate. [Online] Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Cupric Pyrophosphate: Properties, Applications, and Specifications. [Online] Available at: [Link]

-

A.G. Layne, Inc. Copper pyrophosphate - Plating material. [Online] Available at: [Link]

-

ChemBK. Copper Pyrophosphate. [Online] Available at: [Link]

-

ResearchGate. Crystal structure of α-Cu2P2O7. Copper ions are represented by blue... [Online] Available at: [Link]

-

ResearchGate. Crystal structures of Cu 2 P 2 O 7 . Black solid lines refer to the... [Online] Available at: [Link]

-

ResearchGate. Structure and phase transitions in Cu2P2O7. [Online] Available at: [Link]

-

Boonchom, B., et al. (2022). Correlation between structure, chromaticity, and dielectric properties of calcium copper pyrophosphates, Ca2−xCuxP2O7. Scientific Reports, 12(1), 6937. [Online] Available at: [Link]

-

Patsnap. Preparation method of copper pyrophosphate with catalytic activity. CN106277439A. [Online] Available at: [Link]

-

CN Finechem. Production Process Of Copper Pyrophosphate. [Online] Available at: [Link]

-

ResearchGate. Energetics of copper diphosphates – Cu2P2O7 and Cu3(P2O6OH)2. [Online] Available at: [Link]

-

ResearchGate. Preparation, structural characterization and thermal decomposition mechanism of >2. [Online] Available at: [Link]

-

S. Kaprzyk, et al. (2023). First-principles study of the structural phase transition in Cu2P2O7. arXiv:2310.16553 [cond-mat.mtrl-sci]. [Online] Available at: [Link]

-

National Center for Biotechnology Information. Synthesis of copper nano/microparticles via thermal decomposition and their conversion to copper oxide film. [Online] Available at: [Link]

-

Sci-Hub. Thermal decomposition of copper(II)phthalate monohydrate. [Online] Available at: [Link]

-

DergiPark. SYNTHESIS OF COPPER OXIDE (CuO) FROM THERMAL DECOMPOSITION OF COPPER ACETATE MONOHYDRATE (Cu(CH3COO)2.H2O). [Online] Available at: [Link]

Sources

- 1. Copper pyrophosphate Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Copper pyrophosphate CAS#: 10102-90-6 [m.chemicalbook.com]

- 3. Mintchem Cupric pyrophosphate, also known as copper pyrophosphate Suppliers, Exporters | HEAVEN [m.heavenmaterials.com]

- 4. innospk.com [innospk.com]

- 5. Cupric pyrophosphate monohydrate | Cu2H2O8P2 | CID 16212263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. platingmaterial.com [platingmaterial.com]

- 7. guidechem.com [guidechem.com]

- 8. 焦磷酸铜(II) 水合物 | Sigma-Aldrich [sigmaaldrich.com]

- 9. Copper Pyrophosphate | 16570-28-8 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. vicanchem.com [vicanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. arxiv.org [arxiv.org]

- 14. Correlation between structure, chromaticity, and dielectric properties of calcium copper pyrophosphates, Ca2−xCuxP2O7 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Preparation, structural characterization and thermal decomposition mechanism of [Cu(TO)>2>(H>2>O)>4>](PA)>2> - Beijing Institute of Technology [pure.bit.edu.cn]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of High-Purity Cupric Pyrophosphate Monohydrate

Abstract

This technical guide provides a detailed, first-principles approach to the synthesis of high-purity cupric pyrophosphate monohydrate (Cu₂P₂O₇·H₂O). Moving beyond a simple recitation of steps, this document elucidates the critical chemical principles and operational parameters that govern the successful formation of a pure, crystalline product. We will explore the nuances of the double displacement reaction, the rationale behind strict pH and temperature control, and robust protocols for purification and characterization. This guide is intended for researchers, chemists, and materials scientists who require a reliable methodology for producing cupric pyrophosphate monohydrate for applications such as non-cyanide electroplating, pigment formulation, and catalysis, where purity is paramount to performance.

Introduction: The Significance of High-Purity Cupric Pyrophosphate

Cupric pyrophosphate, in its hydrated form, is an inorganic compound of significant industrial value. It typically presents as a light blue or light green powder.[1] A key characteristic is its insolubility in water but solubility in acidic solutions and its ability to form soluble complexes with alkali metal pyrophosphates, such as potassium pyrophosphate.[2][3][4] This latter property is the cornerstone of its primary application: a source of copper ions in non-cyanide electroplating baths.[5]

In the formulation of electroplating solutions, particularly for printed circuit boards (PCBs) and zinc alloy die-casting, the purity of the cupric pyrophosphate is not merely a matter of quality but a critical determinant of the process's success. Impurities, such as residual sulfates or unreacted precursors, can destabilize the plating bath, leading to poor adhesion, rough deposits, and inconsistent plating thickness. High-purity material ensures a stable, efficient, and reliable plating process, characterized by meticulous crystalline coatings and excellent dispersion ability.[5]

Table 1: Physicochemical Properties of Cupric Pyrophosphate

| Property | Value | Source(s) |

| Chemical Formula | Cu₂P₂O₇·H₂O | [6] |

| Molecular Weight | 319.05 g/mol | [6] |

| Appearance | Light blue to light green powder | [1][3] |

| Solubility | Insoluble in water; Soluble in acids | [1][4][7] |

| Crystal System | Monoclinic | [8] |

| Primary Application | Non-cyanide copper electroplating | [2][4] |

Core Principles of Synthesis: A Mechanistic Approach

The most prevalent and reliable method for synthesizing cupric pyrophosphate is a controlled double displacement (metathesis) reaction in an aqueous medium. This process involves the reaction between a soluble copper(II) salt and a soluble alkali metal pyrophosphate.

2.1. The Fundamental Reaction

The reaction can be generalized as follows, using copper(II) sulfate and sodium pyrophosphate as exemplary precursors:

2 CuSO₄(aq) + Na₄P₂O₇(aq) + H₂O(l) → Cu₂P₂O₇·H₂O(s)↓ + 2 Na₂SO₄(aq)[9]

The driving force for this reaction is the formation of the sparingly soluble cupric pyrophosphate monohydrate precipitate. Achieving high purity and the desired crystalline structure, however, depends on meticulous control over several key parameters.

2.2. Causality Behind Experimental Choices

-

Precursor Selection & Purification: While copper(II) sulfate is common, copper(II) nitrate can also be used.[10] The choice often depends on cost and the ease of removing the resulting soluble salt byproduct (e.g., sodium sulfate vs. sodium nitrate). For high-purity applications, it is crucial to start with purified precursors. For instance, industrial-grade copper sulfate can be purified by adjusting the pH to 4-5 and heating to 80-90°C to precipitate iron hydroxides, which are then removed by filtration.[1][9]

-

Stoichiometry and Reagent Addition: The slow, dropwise addition of the copper salt solution to the pyrophosphate solution under constant agitation is a critical, universally cited step.[2][4][5] This technique prevents localized supersaturation, which would lead to rapid, uncontrolled precipitation and the formation of an amorphous, impure product. A slow, controlled addition promotes the growth of well-defined crystals, which are easier to filter and wash.

-

The Critical Role of pH: The pH of the reaction medium is arguably the most critical parameter. The optimal pH is consistently reported to be in the range of 5.0 to 5.5.[2][4][5]

-

If pH is too high (> 6.0): Copper(II) ions will begin to precipitate as copper(II) hydroxide (Cu(OH)₂), a highly undesirable impurity.

-

If pH is too low (< 4.5): The pyrophosphate anion (P₂O₇⁴⁻) will become protonated (e.g., to HP₂O₇³⁻ or H₂P₂O₇²⁻). This reduces the concentration of the desired reactant, can lead to the formation of acidic copper phosphate species, and may increase the solubility of the product, thereby reducing the yield. Maintaining the pH within the 5.0-5.5 window ensures that the pyrophosphate is in its fully deprotonated, reactive form while simultaneously preventing the precipitation of hydroxide impurities.

-

-